molecular formula C13H18BrNO4S B2534827 Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate CAS No. 1214641-26-5

Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate

Cat. No.: B2534827
CAS No.: 1214641-26-5
M. Wt: 364.25
InChI Key: CYTFLPZCSQZVIP-UHFFFAOYSA-N
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Description

Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate is an organic compound with the molecular formula C13H18BrNO4S It is a derivative of valine, a branched-chain amino acid, and features a sulfonamide group attached to a bromophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-bromobenzenesulfonyl chloride and 3,3-dimethylbutanoic acid.

    Formation of the Sulfonamide: The 4-bromobenzenesulfonyl chloride is reacted with an amine derivative of 3,3-dimethylbutanoic acid under basic conditions to form the sulfonamide intermediate.

    Esterification: The intermediate is then esterified using methanol in the presence of an acid catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The sulfonamide group can be oxidized to sulfone or reduced to sulfoxide under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Nucleophilic Substitution: Products include substituted phenyl derivatives.

    Oxidation: Products include sulfone derivatives.

    Reduction: Products include sulfoxide derivatives.

    Hydrolysis: Products include the corresponding carboxylic acid and methanol.

Scientific Research Applications

Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The bromophenyl group may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-chlorophenyl)sulfonyl]amino}-3,3-dimethylbutanoate
  • Methyl 2-{[(4-fluorophenyl)sulfonyl]amino}-3,3-dimethylbutanoate
  • Methyl 2-{[(4-methylphenyl)sulfonyl]amino}-3,3-dimethylbutanoate

Uniqueness

Methyl 2-{[(4-bromophenyl)sulfonyl]amino}-3,3-dimethylbutanoate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and specificity towards molecular targets.

Properties

IUPAC Name

methyl 2-[(4-bromophenyl)sulfonylamino]-3,3-dimethylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO4S/c1-13(2,3)11(12(16)19-4)15-20(17,18)10-7-5-9(14)6-8-10/h5-8,11,15H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYTFLPZCSQZVIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)OC)NS(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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